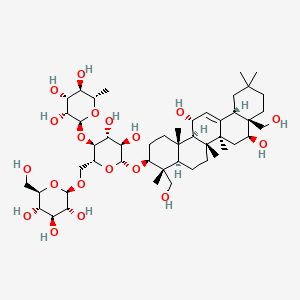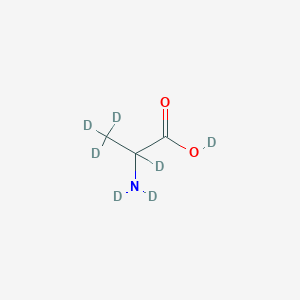
Heptadeuteroalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadeuteroalanine is a deuterated analog of the amino acid alanine, where all seven hydrogen atoms are replaced by deuterium. This isotopologue is particularly useful in various scientific research applications due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptadeuteroalanine typically involves the deuteration of alanine. This can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated reagents in the synthesis process to incorporate deuterium atoms into the alanine molecule.
Industrial Production Methods: Industrial production of this compound often relies on large-scale catalytic exchange processes due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure maximum deuterium incorporation while maintaining the integrity of the alanine structure .
Chemical Reactions Analysis
Types of Reactions: Heptadeuteroalanine undergoes similar chemical reactions as alanine, including:
Oxidation: Conversion to deuterated pyruvate using oxidizing agents.
Reduction: Formation of deuterated alaninol through reduction reactions.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.
Major Products:
Oxidation: Deuterated pyruvate.
Reduction: Deuterated alaninol.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
Heptadeuteroalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in protein structure studies using NMR spectroscopy due to its altered magnetic properties.
Medicine: Investigated for its potential in drug development, particularly in enhancing the stability and efficacy of pharmaceuticals.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis
Mechanism of Action
The mechanism of action of heptadeuteroalanine is primarily related to its deuterium content. Deuterium atoms have a higher mass than hydrogen, leading to:
Altered Reaction Kinetics: Slower reaction rates due to the kinetic isotope effect.
Increased Stability: Enhanced resistance to metabolic degradation, making it useful in drug development.
Molecular Targets and Pathways: this compound interacts with the same molecular targets as alanine but with altered dynamics due to the presence of deuterium
Comparison with Similar Compounds
Alanine: The non-deuterated analog of heptadeuteroalanine.
Deuterated Amino Acids: Other deuterated amino acids such as deuterated glycine and deuterated valine.
Uniqueness: this compound is unique due to its complete deuteration, which provides distinct advantages in stability and reaction kinetics compared to partially deuterated compounds or non-deuterated analogs .
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
96.14 g/mol |
IUPAC Name |
deuterio 2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D/hD3 |
InChI Key |
QNAYBMKLOCPYGJ-UQEXSWPGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O[2H])N([2H])[2H] |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


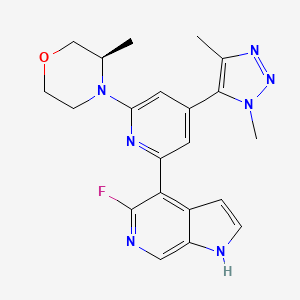
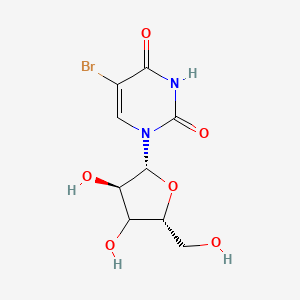

![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
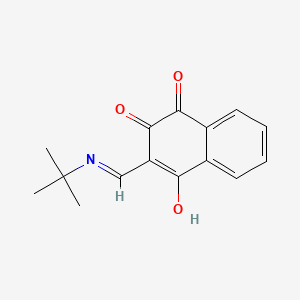
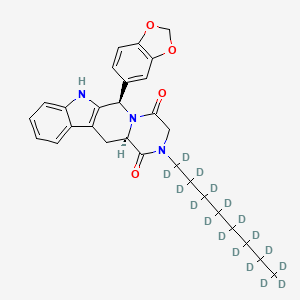
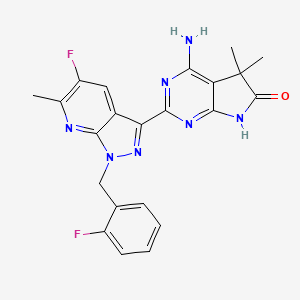
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)




![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
